molecular formula C21H22N4O4 B2741913 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941903-81-7

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2741913
CAS No.: 941903-81-7
M. Wt: 394.431
InChI Key: GEGQRFUZGNRQGJ-UHFFFAOYSA-N
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Description

2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
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Biological Activity

The compound 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic molecule with potential pharmacological applications. Its structure combines elements of furan, oxazole, and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H21N3O4C_{24}H_{21}N_{3}O_{4} with a molecular weight of approximately 415.45 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Furan ring : Known for its role in various biological processes.
  • Oxazole ring : Associated with antimicrobial and anticancer properties.
  • Piperazine moiety : Commonly found in psychoactive drugs and known for its influence on the central nervous system.
PropertyValue
Molecular Weight415.45 g/mol
LogP (Partition Coefficient)4.776
Water Solubility (LogSw)-4.50
Polar Surface Area68.053 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of the compound is attributed to its ability to interact with various biological targets:

  • Anticancer Activity : The oxazole ring has been linked to anticancer properties through inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antimicrobial Properties : The piperazine component enhances the compound's ability to disrupt bacterial cell membranes, making it effective against certain strains of bacteria.
  • Neuropharmacological Effects : The structural similarity to known psychoactive compounds suggests potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 values ranged from 2.2 to 4.4 µM.
  • HCT116 (Colon Cancer) : Similar IC50 values were observed, indicating strong activity against these cell lines.

Antimicrobial Studies

The compound has shown promising results against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were recorded at 16 µM.
  • Escherichia coli : Effective at MIC values similar to those observed for Staphylococcus aureus.

Case Studies

  • Study on Antiproliferative Effects :
    A recent study investigated the effects of various derivatives of oxazole compounds on cancer cell lines, highlighting that modifications in the structure significantly influenced their anticancer potency. The tested compound showed enhanced activity compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Research :
    A comparative study assessed the antimicrobial effectiveness of several furan derivatives, including our compound, against common bacterial strains. Results indicated a superior performance in disrupting bacterial growth compared to standard antibiotics .

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-24-9-11-25(12-10-24)21-18(13-22)23-20(29-21)19-8-7-17(28-19)14-27-16-5-3-15(26-2)4-6-16/h3-8H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGQRFUZGNRQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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